N,N,2-trimethyl-4-[[4-(2-oxoimidazolidin-1-yl)benzoyl]amino]benzamide
Description
N,N,2-trimethyl-4-[[4-(2-oxoimidazolidin-1-yl)benzoyl]amino]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with multiple functional groups, including an imidazolidinone moiety, which contributes to its unique chemical properties and reactivity.
Properties
IUPAC Name |
N,N,2-trimethyl-4-[[4-(2-oxoimidazolidin-1-yl)benzoyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-13-12-15(6-9-17(13)19(26)23(2)3)22-18(25)14-4-7-16(8-5-14)24-11-10-21-20(24)27/h4-9,12H,10-11H2,1-3H3,(H,21,27)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPOBMDKSFKVGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)N3CCNC3=O)C(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2-trimethyl-4-[[4-(2-oxoimidazolidin-1-yl)benzoyl]amino]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazolidinone intermediate, followed by its coupling with a benzoyl chloride derivative. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N,N,2-trimethyl-4-[[4-(2-oxoimidazolidin-1-yl)benzoyl]amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N,N,2-trimethyl-4-[[4-(2-oxoimidazolidin-1-yl)benzoyl]amino]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N,N,2-trimethyl-4-[[4-(2-oxoimidazolidin-1-yl)benzoyl]amino]benzamide involves its interaction with specific molecular targets. The imidazolidinone moiety can form hydrogen bonds with proteins, affecting their function. Additionally, the benzoyl group can participate in π-π interactions with aromatic residues in enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N,N,2-trimethyl-4-[[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]amino]benzamide
- 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate
Uniqueness
N,N,2-trimethyl-4-[[4-(2-oxoimidazolidin-1-yl)benzoyl]amino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound in research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
